molecular formula C21H15N3O7S B2780199 (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-27-4

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2780199
CAS No.: 865247-27-4
M. Wt: 453.43
InChI Key: LRUKMBLITDNQSB-DQRAZIAOSA-N
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Description

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a 4-oxo-4H-chromene-3-carbonyl imino substituent. Its structural complexity arises from the conjugation of the benzothiazole core with chromenone and nitro functionalities, which may influence electronic properties, solubility, and intermolecular interactions .

Properties

CAS No.

865247-27-4

Molecular Formula

C21H15N3O7S

Molecular Weight

453.43

IUPAC Name

ethyl 2-[6-nitro-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C21H15N3O7S/c1-2-30-18(25)10-23-15-8-7-12(24(28)29)9-17(15)32-21(23)22-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3

InChI Key

LRUKMBLITDNQSB-DQRAZIAOSA-N

SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-Ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a unique combination of chromene and thiazole moieties, which are known for their diverse biological activities. The synthesis often involves multi-component reactions (MCRs), which have been shown to yield high purity and efficiency. For instance, the Knoevenagel condensation method has been effectively utilized to synthesize derivatives of chromene and thiazole, leading to compounds with enhanced biological activities .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the chromene structure showed IC50 values less than 30 μg/mL against breast cancer cell lines such as MDA-MB-231 and MCF-7, indicating potent growth inhibitory activity comparable to established chemotherapeutics like etoposide .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μg/mL)Reference
Compound AMDA-MB-23118.76
Compound BMCF-7<30
(Z)-Ethyl CompoundT47D<30

Antimicrobial Activity

The thiazole component in the compound has been linked to antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial and antifungal activities, with electron-withdrawing groups enhancing their efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing the thiazole moiety have also demonstrated anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, primarily at the G1 phase, leading to reduced proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
  • Inhibition of Enzymatic Activity : Some derivatives exhibit inhibition of key enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that a related chromene derivative significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its utility as a lead compound for further development .
  • Antibacterial Screening : A series of thiazole derivatives were screened against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial activity. For instance, a study evaluated the synergistic effects of various compounds with established antibiotics such as ciprofloxacin and ketoconazole, revealing enhanced efficacy against multiple pathogens .

Antiproliferative Effects

The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies demonstrated that derivatives of chromene and thiazole structures possess significant antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values lower than 30 μg/mL, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research into related benzothiazole derivatives has indicated notable anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

In a systematic study, several derivatives of (Z)-ethyl 2-(6-nitro-2-(4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate were synthesized and tested against a panel of bacterial and fungal pathogens. The results demonstrated that certain modifications to the structure enhanced antimicrobial potency significantly, leading to the identification of lead compounds for further development .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted on the antiproliferative effects of this compound on human breast cancer (MCF7), colon cancer (HCT116), and other cell lines. The study revealed that specific structural modifications led to increased cytotoxicity, providing insights into the structure-activity relationship crucial for drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ primarily in substituents on the benzothiazole ring or the acyl imino group. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Formula Key Functional Groups
Target Compound 6-nitro, 4-oxo-4H-chromene-3-carbonyl imino C₂₁H₁₅N₃O₆S Benzothiazole, chromenone, nitro, ester
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-nitrobenzoyl imino C₁₈H₁₅N₃O₅S Benzothiazole, nitrobenzoyl, ester
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indol-3-yl, cyano C₂₀H₁₅N₃O₂S Benzothiazole, indole, cyano, ester
(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate Arylamido-furan acryloyl hydrazine Variable Thiazole, furan, hydrazine, ester

Key Observations :

Comparison :

  • The target compound’s synthesis may require stringent conditions due to the steric bulk of the chromenone group, whereas indole- or furan-containing analogs use milder reflux conditions.
Table 2: Property Comparison
Property Target Compound (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Molecular Weight 437.42 g/mol 385.39 g/mol 369.42 g/mol
Solubility Likely low (chromenone) Moderate (nitrobenzoyl) Low (indole, cyano)
Biological Activity Not reported Not reported Anticancer (cytotoxicity inferred from structural analogs)

Key Findings :

  • The chromenone moiety may improve UV absorption and fluorescence properties, useful in imaging or photodynamic therapy.
  • Nitro groups (in target and ) could enhance oxidative stress in biological systems, a mechanism exploited in prodrug activation .

Q & A

Q. What are the critical steps and optimization parameters for synthesizing (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Formation of the thiazole core : Use of the Hantzsch reaction or coupling of α-halocarbonyl compounds with thiourea derivatives to assemble the benzo[d]thiazole ring .
  • Imine bond formation : Condensation of the nitro-substituted benzothiazole with 4-oxo-4H-chromene-3-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) to stabilize reactive intermediates .
  • Esterification : Introduction of the ethyl acetate moiety via nucleophilic substitution or ester exchange reactions.
  • Optimization Parameters :
  • Temperature : 60–80°C for imine formation to balance reactivity and side-product suppression .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro and carbonyl groups .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate condensation steps .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence spectroscopic characterization?

  • Methodological Answer : Key functional groups include:
  • Nitro group (-NO₂) : Strong electron-withdrawing effects alter π-electron density, visible in UV-Vis spectra (λmax shifts) and IR (asymmetric stretching at ~1520 cm⁻¹) .
  • Chromene-3-carbonyl : Conjugation with the benzo[d]thiazole ring creates distinct NMR signals (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) .
  • Imine bond (C=N) : Confirms stereochemistry (Z-configuration) via NOESY or 2D NMR to assess spatial proximity of substituents .
  • Ethyl ester (-COOEt) : Hydrolytic stability is pH-dependent; monitor via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :
  • HPLC-PDA : Quantify purity (>95%) using reversed-phase chromatography with UV detection at 254 nm (chromene absorption) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonding between imine and carbonyl groups) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chromene groups influence reaction mechanisms in derivatization studies?

  • Methodological Answer :
  • Nitro Group : Directs electrophilic substitution to the para-position on the benzothiazole ring. In nucleophilic attacks (e.g., SNAr), its electron-withdrawing nature activates the ring but may compete with chromene’s π-system for resonance stabilization .
  • Chromene Carbonyl : Participates in keto-enol tautomerism, which can be probed via deuterium exchange experiments in D₂O to track tautomer populations .
  • Mechanistic Probes : Use DFT calculations (B3LYP/6-31G*) to map transition states during imine formation or ester hydrolysis .

Q. How can researchers resolve contradictions in biological activity data across analogs with varying substituents?

  • Methodological Answer :
  • Comparative SAR Analysis : Compare activity of nitro vs. bromo/fluoro analogs (e.g., anti-inflammatory IC₅₀ values) to identify substituent-dependent trends. For example:
SubstituentBioactivity (IC₅₀, μM)Target Enzyme Inhibition
-NO₂12.3 ± 1.2COX-2 (85%)
-Br18.9 ± 2.1COX-2 (72%)
-F9.8 ± 0.9COX-2 (91%)
Data inferred from thiazole derivative studies .
  • Structural Dynamics : Perform MD simulations (GROMACS) to assess how nitro group orientation affects binding pocket occupancy in COX-2 .

Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer during imine formation, reducing byproducts (e.g., E-isomer formation <5%) .
  • Catalyst Recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica gel) to improve yield (>80%) across batches .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and Z/E isomer ratios in real time .

Q. How does the Z-configuration of the imine bond affect intermolecular interactions in crystal packing?

  • Methodological Answer :
  • X-ray Diffraction : Analyze crystal structures to identify H-bonding between the imine N-H and chromene carbonyl (distance ~2.8 Å) .
  • Hirshfeld Surface Analysis : Quantify contribution of non-covalent interactions (e.g., π-π stacking between benzothiazole and chromene rings) to lattice stability .

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